3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a complex organic compound with the molecular formula C10H14N2O4S. This compound is characterized by its pyrimidine ring structure, which is substituted with hydroxy, isopropyl, and oxo groups, as well as a propionic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxy, isopropyl, and oxo groups. The final step involves the attachment of the propionic acid moiety through a thiol-ene reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The isopropyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The isopropyl group may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-5-methyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
- 3-(4-Hydroxy-5-ethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
Uniqueness
3-(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is unique due to the presence of the isopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds, potentially offering different pharmacological properties and applications.
Properties
IUPAC Name |
3-[(4-hydroxy-6-oxo-5-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5(2)7-8(15)11-10(12-9(7)16)17-4-3-6(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H2,11,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGDVZLKAQNHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(NC1=O)SCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349556 |
Source
|
Record name | STK561813 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337499-88-4 |
Source
|
Record name | STK561813 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.